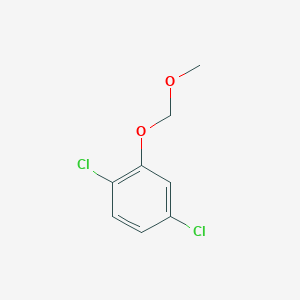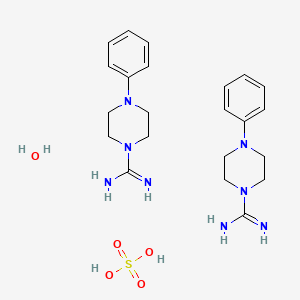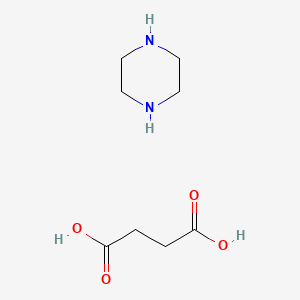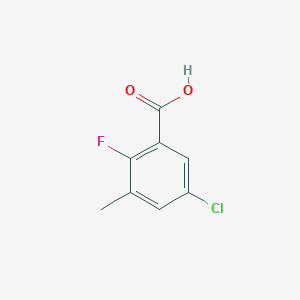
3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one, commonly known as MPP, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound, with uses ranging from drug synthesis to medicinal and biological research. MPP has been extensively studied in recent years, and its properties have been found to be advantageous for a variety of laboratory experiments. In
Aplicaciones Científicas De Investigación
MPP has a wide range of applications in scientific research. It has been used in the synthesis of drugs, such as anticonvulsants and anti-inflammatory agents. It has also been used in medicinal and biological research, such as the study of enzyme inhibitors and the study of the biological effects of drugs. MPP has also been used in the synthesis of organic compounds, such as polymers and dyes. Additionally, it has been used in the synthesis of materials for use in electronics, such as semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood. It is believed that MPP inhibits the activity of enzymes, such as proteases, phosphatases, and kinases, by forming covalent bonds with the active sites of the enzymes. This inhibits the enzymes from carrying out their normal functions, resulting in a decrease in the activity of the enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPP are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. This inhibition of enzyme activity can result in a decrease in the activity of other proteins and enzymes, which can lead to a variety of physiological effects. Additionally, MPP has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using MPP in laboratory experiments is its versatility. It can be used in a variety of laboratory experiments, from drug synthesis to medicinal and biological research. Additionally, MPP is relatively inexpensive and easy to obtain. However, there are some limitations to using MPP in laboratory experiments. For example, it is a relatively unstable compound, and can be easily degraded by light and heat. Additionally, it is a relatively toxic compound, and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for MPP research. One potential direction is the development of new synthetic methods for the production of MPP. Additionally, further research into the biochemical and physiological effects of MPP could lead to the development of new drugs and therapies. Additionally, further research into the mechanism of action of MPP could lead to the development of new enzyme inhibitors. Finally, further research into the use of MPP in organic synthesis could lead to the development of new materials for use in electronics.
Métodos De Síntesis
MPP can be synthesized through a number of routes. The most common method is a three-step synthesis sequence. The first step involves the reaction of 4-methylphenylsulfonyl chloride with 1-phenyl-2-pyrazolin-4-one in the presence of a base, such as potassium carbonate, to form the intermediate compound 4-methylphenylsulfonyl-1-phenyl-2-pyrazolin-4-one. This intermediate compound is then reacted with sodium borohydride to form the final product, MPP. Other methods of synthesis include the reaction of 4-methylphenylsulfonyl chloride with 1-phenyl-2-pyrazolin-4-one in the presence of a base, such as triethylamine, and the reaction of 4-methylphenylsulfonyl chloride with 1-phenyl-2-pyrazolin-4-one in the presence of a catalyst, such as palladium on carbon.
Propiedades
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-phenyl-3H-pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-12-7-9-14(10-8-12)22(20,21)16-15(19)11-18(17-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXJLOAZGSDDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN(CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


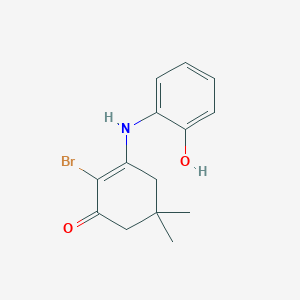
![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)


![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)
![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)
